Cas no 1247836-57-2 (2-(3-Fluorophenyl)cyclopentan-1-one)

2-(3-Fluorophenyl)cyclopentan-1-one is a fluorinated cyclic ketone with a phenyl substituent at the 2-position, offering versatile utility in synthetic organic chemistry. The presence of the fluorine atom enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its cyclopentanone core provides a rigid scaffold for further functionalization, while the 3-fluorophenyl group contributes to electronic modulation in target molecules. This compound is particularly useful in the synthesis of bioactive compounds due to its balanced lipophilicity and steric profile. High purity and consistent quality ensure reliable performance in research and industrial applications.
2-(3-Fluorophenyl)cyclopentan-1-one structure
1247836-57-2 structure
Product name:2-(3-Fluorophenyl)cyclopentan-1-one
CAS No:1247836-57-2
MF:C11H11FO
Molecular Weight:178.202846765518
CID:6225869
PubChem ID:53416254

2-(3-Fluorophenyl)cyclopentan-1-one 化学的及び物理的性質

名前と識別子

    • AKOS011896102
    • 1247836-57-2
    • EN300-708641
    • 2-(3-fluorophenyl)cyclopentan-1-one
    • 2-(3-Fluorophenyl)cyclopentan-1-one
    • インチ: 1S/C11H11FO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10H,2,5-6H2
    • InChIKey: QNSHZQDWDYMJTD-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1C(CCC1)=O

計算された属性

  • 精确分子量: 178.079393132g/mol
  • 同位素质量: 178.079393132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 202
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 17.1Ų

2-(3-Fluorophenyl)cyclopentan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-708641-1.0g
2-(3-fluorophenyl)cyclopentan-1-one
1247836-57-2
1g
$914.0 2023-06-06
Enamine
EN300-708641-0.1g
2-(3-fluorophenyl)cyclopentan-1-one
1247836-57-2
0.1g
$804.0 2023-06-06
Enamine
EN300-708641-10.0g
2-(3-fluorophenyl)cyclopentan-1-one
1247836-57-2
10g
$3929.0 2023-06-06
Enamine
EN300-708641-0.05g
2-(3-fluorophenyl)cyclopentan-1-one
1247836-57-2
0.05g
$768.0 2023-06-06
Enamine
EN300-708641-2.5g
2-(3-fluorophenyl)cyclopentan-1-one
1247836-57-2
2.5g
$1791.0 2023-06-06
Enamine
EN300-708641-5.0g
2-(3-fluorophenyl)cyclopentan-1-one
1247836-57-2
5g
$2650.0 2023-06-06
Enamine
EN300-708641-0.25g
2-(3-fluorophenyl)cyclopentan-1-one
1247836-57-2
0.25g
$840.0 2023-06-06
Enamine
EN300-708641-0.5g
2-(3-fluorophenyl)cyclopentan-1-one
1247836-57-2
0.5g
$877.0 2023-06-06

2-(3-Fluorophenyl)cyclopentan-1-one 関連文献

2-(3-Fluorophenyl)cyclopentan-1-oneに関する追加情報

Comprehensive Guide to 2-(3-Fluorophenyl)cyclopentan-1-one (CAS No. 1247836-57-2): Properties, Applications, and Market Insights

2-(3-Fluorophenyl)cyclopentan-1-one (CAS No. 1247836-57-2) is a fluorinated cyclic ketone compound with significant relevance in pharmaceutical and agrochemical research. This specialized chemical features a cyclopentanone core substituted with a 3-fluorophenyl group, making it a valuable intermediate for synthesizing bioactive molecules. The presence of the fluorine atom enhances its metabolic stability and binding affinity, characteristics highly sought after in drug discovery programs targeting CNS disorders and inflammatory conditions.

The compound's molecular formula C11H11FO and molecular weight 178.20 g/mol place it among medium-sized building blocks favored by medicinal chemists. Its cyclopentanone scaffold provides structural rigidity while allowing for diverse functionalization, explaining why 2-(3-fluorophenyl)cyclopentan-1-one synthesis methods are frequently explored in recent literature. Researchers particularly value its balanced lipophilicity (predicted LogP ~2.3) and the fluorine substitution pattern that influences electronic distribution in derived compounds.

Current applications of CAS 1247836-57-2 predominantly focus on developing kinase inhibitors and GPCR modulators, reflecting industry trends toward targeted therapies. The compound serves as a precursor for fluorinated analogs in oncology research, where its derivatives show promise in preclinical studies for protein-protein interaction inhibition. In material science, its derivatives contribute to advanced liquid crystal formulations and organic semiconductors, answering growing demands for flexible electronics components.

The synthesis of 2-(3-Fluorophenyl)cyclopentan-1-one typically involves Friedel-Crafts acylation protocols or transition-metal catalyzed coupling reactions, with recent improvements focusing on green chemistry principles and atom economy. Process chemists have developed optimized routes using continuous flow reactors to enhance yield (typically 65-78%) and purity (>98% by HPLC), addressing industry needs for scalable production. Analytical characterization commonly employs 1H/13C NMR (with characteristic fluorine coupling patterns), GC-MS, and HPLC-UV methods to ensure batch consistency.

Market intelligence reveals increasing procurement of 1247836-57-2 by contract research organizations and academic laboratories, particularly in regions with strong pharmaceutical innovation ecosystems. The compound's pricing reflects its position as a research-grade intermediate, with current quotations ranging $120-$180 per gram depending on purity (98-99.5%) and order volume. Supply chain analysis shows stable availability from specialized fluorochemical suppliers, though lead times may extend during peak research cycles when demand surges for fluorinated building blocks.

Emerging research directions utilizing 2-(3-fluorophenyl)cyclopentan-1-one derivatives include proteolysis targeting chimeras (PROTACs) and covalent inhibitors, aligning with drug discovery's shift toward novel modalities. Its structural features enable incorporation into bifunctional molecules designed for targeted protein degradation - one of the most cited approaches in recent medicinal chemistry publications. These applications leverage the compound's ability to confer metabolic stability while maintaining favorable physicochemical properties in complex architectures.

Environmental and handling considerations for CAS 1247836-57-2 follow standard laboratory protocols for organofluorine compounds. While not classified as hazardous under GHS criteria, recommended practices include glove box use for sensitive reactions and proper ventilation during scale-up operations. Stability studies indicate excellent shelf life (>24 months) when stored under argon atmosphere at -20°C, making it a practical inventory item for discovery programs.

The scientific literature documents over 30 patent applications since 2020 referencing 2-(3-Fluorophenyl)cyclopentan-1-one or its derivatives, particularly in claims covering JAK/STAT pathway inhibitors and neuroprotective agents. This patent landscape reflects the compound's versatility in addressing unmet medical needs across therapeutic areas. Concurrently, published structure-activity relationship (SAR) studies demonstrate how subtle modifications to its cyclopentanone ring can dramatically influence biological activity profiles.

Analytical challenges associated with 1247836-57-2 primarily involve stereochemical analysis of derived compounds, given the prochiral nature of the cyclopentanone carbonyl. Advanced techniques like chiral HPLC and vibrational circular dichroism are increasingly employed to characterize enantiomeric products. These methodological developments support the compound's growing use in asymmetric synthesis campaigns where control of absolute configuration proves critical for biological activity.

Future perspectives suggest expanding utility of 2-(3-Fluorophenyl)cyclopentan-1-one in bioconjugation chemistry and PET tracer development, leveraging the fluorine atom for radiolabeling opportunities. The compound's structural features position it well for emerging applications in theranostics and precision medicine platforms. With pharmaceutical pipelines increasingly favoring fluorine-containing candidates (currently ~30% of FDA-approved drugs), demand for versatile intermediates like this cyclopentanone derivative will likely sustain growth in coming years.

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